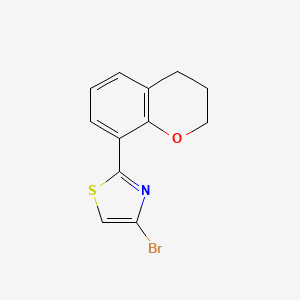![molecular formula C12H10BrNO2 B1470024 1-[(4-溴苯基)甲基]-1H-吡咯-3-羧酸 CAS No. 1509818-20-5](/img/structure/B1470024.png)
1-[(4-溴苯基)甲基]-1H-吡咯-3-羧酸
描述
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
已经合成并评估了与主题化合物具有结构基序的苊并[1,2-b]吡咯-羧酸酯衍生物对肿瘤细胞系的细胞毒性。具有溴取代的甲酯显示出显着的细胞毒性,这表明溴取代的吡咯-羧酸衍生物可能具有潜在的抗肿瘤应用 (Liu 等人,2006)。
杀虫剂中间体的合成
3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸的合成(这是杀虫剂氯虫苯甲酰胺的重要中间体)突出了溴化吡咯衍生物在新农药开发中的作用。这证明了溴化吡咯化合物在合成重要工业化学品中间体方面的多功能性 (牛文博,2011)。
羰基化环化
与主题化合物的核心结构相关的 β-溴-α,β-不饱和羧酸已被用于羰基化环化反应中。这些反应由钯催化,产生 1-(二甲氨基)-1H-吡咯-2,5-二酮,说明了溴化吡咯衍生物在复杂有机合成中的潜力 (Yeon Kyu Bae 和 C. Cho,2014)。
抗氧化剂
对吡咯基腙-腙的研究(在结构上可能与主题化合物的合成途径有关)显示出有希望的抗氧化特性。这些化合物使用微波辅助方法合成,并显示出比标准抗氧化剂更好的自由基清除能力,表明开发新型抗氧化剂的潜力 (Mateev 等人,2022)。
抗真菌活性
合成了新型吡唑-羧酸酰胺,包括 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺,并测试了其抗真菌活性。一些化合物对植物病原真菌显示出显着的活性,表明溴苯基取代的吡咯在开发新型抗真菌剂中的潜力 (Shijie Du 等人,2015)。
生化分析
Biochemical Properties
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The compound’s bromophenyl group may facilitate binding to the active site of the enzyme, potentially inhibiting its activity. Additionally, 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound may increase the production of ROS, leading to oxidative damage in cells. This can affect cellular metabolism, gene expression, and overall cell function. Additionally, 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid may impact cell proliferation and apoptosis, further influencing cellular health and function.
Molecular Mechanism
At the molecular level, 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid exerts its effects through various mechanisms. The compound’s bromophenyl group allows it to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine. Additionally, 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound may degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it may become toxic, leading to adverse effects such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity.
Metabolic Pathways
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and overall biological activity.
Transport and Distribution
The transport and distribution of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid within cells and tissues are critical for its biological effects. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s bromophenyl group may play a role in its localization and accumulation within specific tissues.
Subcellular Localization
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBHYZRQOFCRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


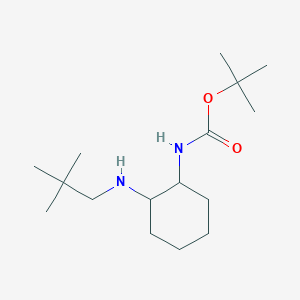
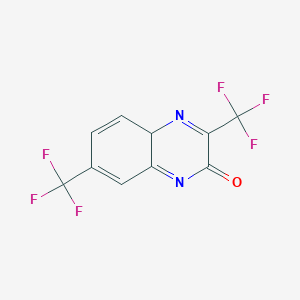
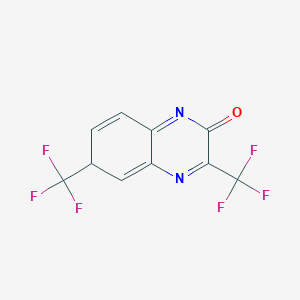
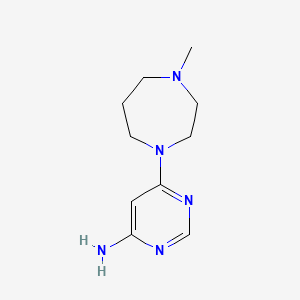
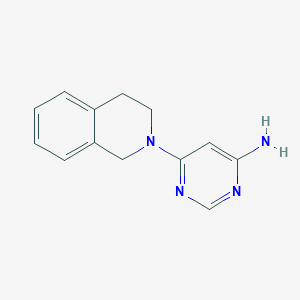
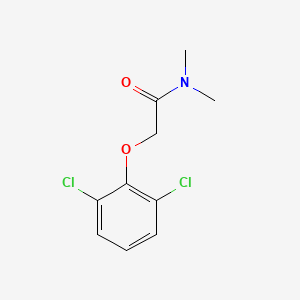



![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)



